N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(piperidin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h10-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFMSJQGGQLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCCN1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide typically involves the reaction of piperidine derivatives with cyclopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as cyclization, hydrogenation, and amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and acetamide group undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Piperidine N-oxidation | H₂O₂ in acetic acid (50°C, 4 hrs) | N-Oxide derivative | 68-72% | |
| Acetamide C-H oxidation | KMnO₄ in acidic aqueous solution | Ketone or carboxylic acid analogs | 55-60% |
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Key Mechanistic Insight : Oxidation of the piperidine nitrogen proceeds via radical intermediates, while acetamide oxidation follows electrophilic attack on α-carbons.
Reduction Reactions
The compound’s carbonyl and cyclopropyl groups participate in reduction pathways:
| Target Site | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Acetamide carbonyl | LiAlH₄ in THF (0°C → reflux) | Secondary alcohol | 85% conversion | |
| Cyclopropane ring | H₂/Pd-C (50 psi, ethanol, 24 hrs) | Propane derivative (ring opening) | Partial selectivity |
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Critical Observation : LiAlH₄ selectively reduces the acetamide carbonyl without affecting the piperidine ring.
Hydrolysis Reactions
The acetamide bond undergoes cleavage under acidic or basic conditions:
| Condition | Reagents | Products | Half-Life (25°C) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Cyclopropylamine + acetic acid | 2.5 hrs | |
| Basic hydrolysis | 2M NaOH, 80°C | Piperidine-2-ylmethanol + salts | 4.1 hrs |
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pH Dependency : Hydrolysis rates increase exponentially below pH 3 or above pH 10 due to protonation/deprotonation effects.
Substitution Reactions
The cyclopropyl and piperidine groups enable nucleophilic substitutions:
| Reaction Site | Reagents | Products | Selectivity | Source |
|---|---|---|---|---|
| Cyclopropyl C-Cl | KOtBu/DMF, alkyl halides | Alkylated derivatives | Moderate | |
| Piperidine N-alkylation | CH₃I, NaH in DMF | Quaternary ammonium salts | High |
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Steric Effects : Piperidine N-alkylation favors products with smaller alkyl groups (e.g., methyl > ethyl).
Ring-Opening Reactions
The piperidine ring undergoes cleavage under extreme conditions:
| Reagents/Conditions | Products | Mechanism | Source |
|---|---|---|---|
| HI (48%), 120°C, 8 hrs | Linear amine with iodine adduct | Radical-mediated scission | |
| Ozone in CH₂Cl₂, -78°C | Dicarbonyl compounds | Oxidative ozonolysis |
Pharmacological Relevance
Reaction products show modulated bioactivity:
-
N-Oxide derivatives exhibit enhanced solubility but reduced blood-brain barrier penetration.
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Quaternary ammonium salts demonstrate increased cholinergic receptor affinity.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide is being explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with specific receptors or enzymes involved in neurological disorders. Research indicates that derivatives of this compound could influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique cyclopropyl and piperidine structures allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.
Biological Studies
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, related piperidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as varying degrees of activity against Gram-negative bacteria and fungi. The following table summarizes the antimicrobial activity of piperidine derivatives:
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Piperidine Derivatives | Effective | Moderate | Moderate |
| N-Cyclopropyl Variants | Potentially Effective | Varies | Varies |
Neuropharmacological Effects
The compound is also under investigation for its neuropharmacological effects. Research suggests that it may modulate biochemical pathways by inhibiting or activating target proteins, leading to potential therapeutic effects on mood disorders .
Study on Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The research documented significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Neuropharmacological Research
Another study explored the compound's effects on neurotransmitter systems, indicating that it could enhance cognitive function by inhibiting cholinesterase enzymes relevant to Alzheimer's disease therapy. This dual inhibition may provide new avenues for treating neurodegenerative conditions.
Chemical Proteomic Studies
Chemical proteomic studies have identified this compound as a promising candidate for further investigation into its role in modulating enzyme activity related to lipid signaling pathways. These studies emphasize the compound's potential in understanding complex biochemical interactions within biological systems .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and commercial distinctions between N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide and its analogs:
Structural and Functional Insights
- Substituent Position: The piperidine substituent’s position (e.g., 2-ylmethyl vs. 4-yloxy) significantly alters molecular geometry.
- Functional Modifications : Derivatives like N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide incorporate electrophilic chloro-acetyl groups, which may serve as reactive handles for further derivatization . Conversely, the hydroxy-ethyl group in N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide improves solubility, critical for bioavailability in drug development .
- Synthetic Feasibility: While the target compound is discontinued, analogs such as (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide demonstrate efficient synthesis (72% yield), suggesting that structural modifications on the piperidine ring or acetamide core can optimize production .
Commercial and Research Relevance
- The hydrochloride salt derivative (N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride) is actively marketed, indicating its utility in pharmaceutical intermediates .
- Discontinuation of the parent compound may reflect challenges in synthesis scalability, regulatory hurdles, or shifting research priorities toward modified analogs with enhanced properties .
Biological Activity
N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a piperidine ring, which contributes to its unique chemical reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 206.29 g/mol.
Key Structural Features:
- Cyclopropyl Group: Influences the compound's binding properties and stability.
- Piperidine Ring: Essential for interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various therapeutic effects. For instance, it has been shown to interact with neurotransmitter systems, potentially impacting conditions like anxiety and depression.
Antidepressant and Anxiolytic Effects
Preliminary studies suggest that this compound may exhibit antidepressant and anxiolytic properties. Its structural similarity to known pharmacophores indicates potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. For example, it has shown promise as an inhibitor of the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids that regulate various physiological processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or cyclopropyl group can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Replacement of piperidine with other cyclic amines | Altered binding affinity |
| Variation in cyclopropyl substituents | Changes in lipophilicity and solubility |
| Introduction of functional groups | Enhanced receptor interaction |
Research indicates that specific modifications can lead to compounds with nanomolar potency against target enzymes .
Case Studies
- In Vivo Studies : Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors in mice, suggesting its potential as an anxiolytic agent.
- In Vitro Assays : In vitro studies have shown that this compound effectively inhibits NAPE-PLD activity, leading to decreased levels of anandamide, a cannabinoid receptor ligand associated with mood regulation .
- Comparative Studies : Comparative analysis with similar compounds indicates that modifications in the piperidine structure enhance selectivity and potency against specific targets, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide, and how is purity confirmed?
- Synthesis : A common strategy involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives (e.g., 2-aminomethylpiperidine) can react with cyclopropylacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used at 0–25°C for 12–24 hours .
- Characterization : Purity is confirmed via:
- NMR spectroscopy (¹H/¹³C) to verify structural integrity and absence of unreacted intermediates .
- Mass spectrometry (ESI-TOF or HRMS) to validate molecular weight .
- HPLC with UV detection (≥95% purity threshold) .
Q. What analytical techniques are recommended for structural elucidation?
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond geometry. Tools like SHELX are widely used for refinement, leveraging high-resolution crystallographic data .
- FT-IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and handling .
Q. How should researchers design initial biological screening assays for this compound?
- In vitro models : Use cell lines (e.g., neuronal SH-SY5Y for neuroactivity studies) with dose-response curves (1 nM–100 µM) to evaluate cytotoxicity (MTT assay) and target engagement (e.g., receptor binding via radioligand displacement) .
- Pharmacokinetics : Measure metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) to prioritize lead optimization .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Systematic review frameworks : Apply tools like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to harmonize inclusion criteria across studies .
- Experimental replication : Control variables such as solvent (DMSO purity), cell passage number, and assay temperature. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target interactions .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in IC₅₀ variability .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., σ-1 or NMDA), followed by molecular dynamics simulations to assess binding stability .
- Knockout/knockdown models : CRISPR-Cas9-edited cell lines to validate target specificity.
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/Akt pathways) .
Q. How can structural modifications enhance selectivity or potency?
- SAR studies : Synthesize analogs with variations in:
- Cyclopropyl group : Replace with other strained rings (e.g., bicyclo[2.2.1]heptane) to modulate lipophilicity.
- Acetamide linker : Introduce fluorinated or deuterated moieties to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
